molecular formula C20H19N3O4S B2776423 N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide CAS No. 1251691-90-3

N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2776423
CAS No.: 1251691-90-3
M. Wt: 397.45
InChI Key: HUQYPBFTGWIKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a benzo[d]thiazol-2-yloxy group at the 4-position and a benzo[d][1,3]dioxol-5-yl carboxamide at the 1-position. This structure combines a heterocyclic piperidine scaffold with aromatic benzodioxole and benzothiazole moieties, which are common in bioactive compounds targeting neurological and oncological pathways .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(1,3-benzothiazol-2-yloxy)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c24-19(21-13-5-6-16-17(11-13)26-12-25-16)23-9-7-14(8-10-23)27-20-22-15-3-1-2-4-18(15)28-20/h1-6,11,14H,7-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQYPBFTGWIKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole and benzo[d]thiazole intermediates, followed by their coupling through a piperidine ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the benzo[d][1,3]dioxole or benzo[d]thiazole moieties.

    Reduction: This reaction can reduce any nitro or carbonyl groups present in the compound.

    Substitution: This reaction can occur at the piperidine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide exhibit significant antitumor properties. A study reported the synthesis of related thiazole compounds that showed potent growth inhibition against various cancer cell lines including HeLa, A549, and MCF-7, with IC50 values below 5 µM for some derivatives .

Neuropharmacological Effects

The compound has been investigated for its potential antidepressant and antioxidant activities. Piperidine derivatives are known to interact with neurotransmitter systems, which may contribute to mood enhancement and neuroprotection . Preliminary studies suggest that modifications in the piperidine structure can lead to enhanced efficacy in treating depressive disorders.

Antitumor Evaluation

A specific case study evaluated a series of N-aryl substituted thiazole compounds derived from benzo[d][1,3]dioxole. Among these, certain compounds demonstrated remarkable cytotoxic effects on cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest . For instance:

CompoundCell LineIC50 (µM)
C27HeLa2.07 ± 0.88
C7A5492.06 ± 0.09
C16MCF-72.55 ± 0.34

Neuropharmacological Study

In another study focusing on the neuropharmacological profile of piperidine derivatives, it was found that these compounds could modulate serotonin and dopamine pathways, suggesting potential as antidepressants . The antioxidant properties were also highlighted, indicating a dual mechanism of action beneficial for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Benzodioxole and Thiazole Motifs

Several compounds share structural similarities with the target molecule, particularly in the benzodioxole and thiazole/thiadiazole components:

Compound Name Key Structural Features Molecular Weight (g/mol) Synthesis Yield (%) Reference
Target Compound Piperidine-1-carboxamide with 4-(benzothiazol-2-yloxy) and N-benzodioxol-5-yl groups ~435.45* Not reported
1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74) Cyclopropane-carboxamide linked to thiazole with methoxyphenyl and pyrrolidinyl groups ~591.14 20
N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide Biphenyl-thiazole and cyclopropane-carboxamide ~591.14 >95 purity
LUF7746 Pyridine scaffold with benzodioxol-5-yl, dicyano, and fluorosulfonyl groups ~575.54 Not reported

*Calculated based on molecular formula.

Key Observations :

  • Thiazole/thiadiazole rings are prevalent in analogues (e.g., compounds 74 and LUF7746), but substituents like pyrrolidinyl or fluorosulfonyl groups modulate electronic properties and solubility .

Physicochemical Properties

Comparative data on melting points, solubility, and stability:

Compound Name Melting Point (°C) Solubility (Preliminary Data) Stability Notes Reference
Target Compound Not reported Likely low (lipophilic groups) Not reported
N-{4-[Benzo[d][1,3]dioxol-5-yl(trimethylsilyl)methyl]-1-methyl-1H-imidazol-2-yl}-4-methylbenzenesulfonamide (10a) 90–93 Soluble in DMSO, chloroform Air-stable
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide (D14) 208.9–211.3 Poor aqueous solubility Stable at RT
LUF7747 (Control for LUF7746) Not reported Moderate in polar aprotic solvents Reactive fluorosulfonyl replaced

Key Observations :

  • Piperidine-based precursors in (e.g., tert-butyl derivatives) exhibit improved solubility due to boc-protection, which may inform formulation strategies .

Key Observations :

  • The target compound likely utilizes amide coupling (HATU/DIPEA) for carboxamide formation, similar to compounds in and .
  • Pd-catalyzed methods () are critical for introducing benzodioxole groups but may require optimization for sterically hindered substrates .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of anticancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The compound has a complex structure characterized by the following molecular formula:

PropertyValue
Molecular Formula C20H19N3O3S
Molecular Weight 365.45 g/mol
CAS Number 1019102-71-6

Synthesis

The synthesis of this compound involves several steps that typically include the reaction of benzo[d][1,3]dioxole derivatives with thiazole and piperidine moieties. The synthetic route often employs various coupling agents and solvents to facilitate the formation of the desired amide bond.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. Notably:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). For instance, related derivatives have shown IC50 values below 5 µM in certain assays, indicating potent anticancer activity .
  • Mechanisms of Action : The anticancer mechanisms are thought to involve:
    • Inhibition of epidermal growth factor receptor (EGFR) signaling pathways.
    • Induction of apoptosis via mitochondrial pathways, as evidenced by changes in Bax and Bcl-2 protein levels.
    • Cell cycle arrest in the G0/G1 phase, preventing cancer cell proliferation .

Other Biological Activities

In addition to anticancer properties, derivatives of this compound class have been explored for other biological activities:

  • Antidiabetic Potential : Some studies suggest that benzodioxole derivatives may serve as candidates for synthetic antidiabetic drugs due to their ability to inhibit key enzymes like α-amylase .

Study 1: Antitumor Evaluation

A comprehensive study synthesized a series of related compounds and evaluated their antitumor activities against HeLa and A549 cell lines. The results indicated that certain derivatives had IC50 values as low as 2.07 µM against HeLa cells, demonstrating their potential as effective anticancer agents .

Study 2: Mechanistic Insights

Research into the molecular docking of this compound revealed potential interactions with tyrosine kinases such as CDK2, suggesting a targeted approach for disrupting cancer cell signaling pathways .

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions, including condensation of the piperidine core with benzo[d][1,3]dioxole and benzo[d]thiazole moieties. Key steps:

Cyclization : Formation of the piperidine ring under reflux conditions (e.g., acetic acid/sodium acetate buffer, 6–9 hours) .

Coupling : Thioether or ether linkages require controlled pH and temperature to avoid side reactions (e.g., use of triethylamine in DMF as a base) .

Purification : Recrystallization (e.g., dioxane) or preparative TLC for isolating intermediates .

  • Challenges : Low yields due to steric hindrance from the benzo[d]thiazole group; side reactions during coupling steps.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm piperidine ring conformation and substituent positions (e.g., δ 6.02 ppm for benzo[d][1,3]dioxole protons) .
  • HPLC : Purity assessment (>95% threshold for pharmacological studies) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C₂₀H₁₈N₃O₃S⁺ expected m/z ~380.39) .

Q. What are the primary physicochemical properties influencing its solubility and stability?

  • Key Properties :

  • LogP : Predicted ~3.2 (benzo[d]thiazole contributes hydrophobicity).
  • pKa : ~7.4 (piperidine nitrogen), affecting protonation in physiological conditions .
  • Thermal Stability : Decomposition above 200°C (DSC/TGA data) .

Advanced Research Questions

Q. How does the spatial arrangement of substituents impact its biological activity?

  • Structural Insights :

  • X-ray crystallography reveals the piperidine ring adopts a chair conformation, positioning the benzo[d]thiazole moiety for target interaction .
  • Synergistic effects between benzo[d][1,3]dioxole (electron-rich) and thiazole (hydrogen-bond acceptor) enhance binding to enzymes like matrix metalloproteinases .
    • SAR Studies : Modifying the thiazole oxygen to sulfur reduces activity by 60%, highlighting the critical role of the ether linkage .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Case Example : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM for MMP-9 inhibition):

Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. PBS) and incubation time .

Compound Stability : Test degradation under assay conditions via LC-MS .

Target Selectivity : Use isoform-specific inhibitors to rule off-target effects .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Approaches :

  • Docking Simulations : Predict binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., 65% oral bioavailability due to moderate permeability) .
    • Validation : Correlate in silico predictions with in vivo pharmacokinetic studies (e.g., t₁/₂ = 4.2 hours in murine models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.